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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167

For Immediate Release

This technical guide provides an in-depth analysis of DGY-06-116, a potent and selective
irreversible covalent inhibitor of Src kinase. The document is intended for researchers,
scientists, and professionals in the field of drug development, offering detailed quantitative
data, experimental methodologies, and visual representations of the underlying molecular
interactions and experimental processes.

Core Data Summary

DGY-06-116 has demonstrated significant potency as an inhibitor of Src kinase. The following
table summarizes the key quantitative metrics associated with its inhibitory activity.
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Compound Target IC50 Value Assay Type Comments
Irreversible,
Cell-free
DGY-06-116 Src 3 nM[1] covalent inhibitor.

enzymatic assay
[1]

- ) Demonstrates
2.6 nM (at 1h)[2] Mobility Shift )
DGY-06-116 Src time-dependent
[3] Assay o
inhibition.[3]
Highlights
DGY-06-116 FGFR1 8340 nM Not Specified selectivity for
Src.[1]

Mechanism of Action

DGY-06-116 functions as an irreversible and covalent inhibitor of Src kinase.[1][2] Its
mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys277)
located in the P-loop of the Src kinase domain.[4] This covalent modification leads to sustained
inhibition of Src's catalytic activity.[4] The design of DGY-06-116 was a result of hybridizing the
core of SM1-71 with the back-pocket binding component of dasatinib.[3][5] While it is a potent
covalent inhibitor, a strong reversible interaction is also crucial to allow sufficient time for the
covalent bond to form.[6]

Experimental Protocols

The determination of the IC50 value for DGY-06-116 against Src kinase was primarily
conducted using a mobility shift assay (MSA).[3] This technique measures the phosphorylation
of a peptide substrate by Src.[3]

Mobility Shift Assay (MSA) for IC50 Determination:

e Enzyme and Substrate Preparation: Recombinant human Src kinase and a fluorescently
labeled peptide substrate are prepared in a suitable assay buffer.

e Inhibitor Incubation: DGY-06-116 is serially diluted to various concentrations and pre-
incubated with the Src kinase for a defined period (e.g., 1 hour) to allow for covalent bond
formation.[3]
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Kinase Reaction Initiation: The phosphorylation reaction is initiated by the addition of ATP to
the enzyme-inhibitor mixture and the peptide substrate.

Reaction Quenching: After a specific incubation period, the reaction is stopped by the
addition of a quenching buffer.

Electrophoretic Separation: The reaction mixture is then subjected to microcapillary
electrophoresis. This separates the phosphorylated product from the unphosphorylated
substrate based on their different electrophoretic mobilities.

Detection and Analysis: The fluorescent signals of the separated substrate and product are
detected. The ratio of phosphorylated product to the total peptide is calculated to determine

the percentage of kinase activity.

IC50 Calculation: The percentage of inhibition at each DGY-06-116 concentration is plotted,
and the data is fitted to a dose-response curve to calculate the IC50 value, which represents
the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Science

To further elucidate the experimental workflow and the biological context of DGY-06-116's
action, the following diagrams are provided.
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Caption: IC50 Determination Workflow for DGY-06-116.
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Caption: Simplified Src Signaling Pathway and Inhibition by DGY-06-116.

Cellular and In Vivo Effects

In cellular contexts, DGY-06-116 has been shown to potently inhibit the growth of non-small
cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines that have
activated Src signaling.[1] It effectively inhibits the phosphorylation of Src at tyrosine 416 (p-
SRC Y416) in cells.[1][4] In vivo studies in mice demonstrated that DGY-06-116 can achieve
sustained inhibition of Src signaling, despite having a short half-life, which is a characteristic
advantage of its irreversible covalent binding mechanism.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Inhibition of Src Kinase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581167#dgy-06-116-ic50-value-against-src]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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